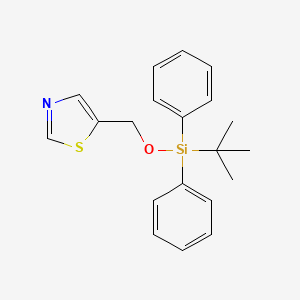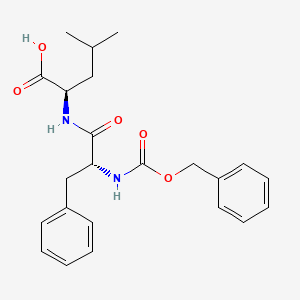
N-Formylglycine benzyl ester
概要
説明
N-Formylglycine benzyl ester: is an organic compound with the molecular formula C10H11NO3. It is a derivative of glycine, where the amino group is formylated and the carboxyl group is esterified with a phenylmethyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Formylation of Glycine: Glycine can be formylated using formic acid or formyl chloride under acidic conditions to yield N-formylglycine.
Esterification: The N-formylglycine can then be esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form N-Formylglycine benzyl ester.
Industrial Production Methods: Industrial production methods typically involve the same basic steps but are optimized for scale. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions:
Hydrolysis: N-Formylglycine benzyl ester can undergo hydrolysis under acidic or basic conditions to yield N-formylglycine and benzyl alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield glycine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: N-formylglycine and benzyl alcohol.
Reduction: Glycine derivatives.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in peptide synthesis as a protected glycine derivative.
Biology:
- Studied for its potential role in biochemical pathways involving glycine derivatives.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active glycine derivatives in the body.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Formylglycine benzyl ester involves its hydrolysis to release N-formylglycine and benzyl alcohol. The N-formylglycine can then participate in various biochemical pathways, potentially acting as a precursor to other bioactive molecules. The ester group provides stability and can be selectively hydrolyzed under specific conditions, making it useful in controlled release applications.
類似化合物との比較
Glycine, N-formyl-, ethyl ester: Similar structure but with an ethyl ester group instead of a phenylmethyl group.
Glycine, N-acetyl-, phenylmethyl ester: Similar structure but with an acetyl group instead of a formyl group.
Uniqueness:
- The phenylmethyl ester group provides unique steric and electronic properties compared to other ester groups.
- The formyl group offers different reactivity compared to other acyl groups, making it useful in specific synthetic applications.
By understanding the unique properties and applications of N-Formylglycine benzyl ester, researchers can better utilize this compound in various scientific and industrial fields.
特性
IUPAC Name |
benzyl 2-formamidoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-11-6-10(13)14-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDACVKTXMGNARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(NE)-N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine](/img/structure/B8264664.png)

![N-[3-[3-Benzamidopropyl(methyl)amino]propyl]benzamide](/img/structure/B8264669.png)




![Diethyl 2-[(4-methoxybenzyl)amino]malonate](/img/structure/B8264711.png)



